molecular formula C7H5BrN2O B2617780 4-Bromobenzo[d]oxazol-2-amine CAS No. 1806340-56-6

4-Bromobenzo[d]oxazol-2-amine

Cat. No.: B2617780
CAS No.: 1806340-56-6
M. Wt: 213.034
InChI Key: VDOPLRREAKADRV-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 4-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 4-Bromobenzo[d]oxazol-2-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its targets in the body. Future studies should focus on understanding the pharmacokinetics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with cyanogen bromide, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow chemistry, to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield amines or other reduced products.

    Coupling Reactions: It can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts like palladium acetate with ligands such as triphenylphosphine.

Major Products:

  • Substituted benzoxazoles
  • Oxidized or reduced derivatives
  • Coupled products with extended aromatic systems

Scientific Research Applications

4-Bromobenzo[d]oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including anti-inflammatory and antidiabetic agents.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

    Benzoxazole: Lacks the bromine substitution and amine group, making it less reactive in certain chemical reactions.

    4-Chlorobenzo[d]oxazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    2-Aminobenzoxazole: Lacks the bromine substitution, which can influence its chemical properties and applications.

Uniqueness: 4-Bromobenzo[d]oxazol-2-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and in various scientific research applications.

Properties

IUPAC Name

4-bromo-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOPLRREAKADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806340-56-6
Record name 4-bromo-1,3-benzoxazol-2-amine
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